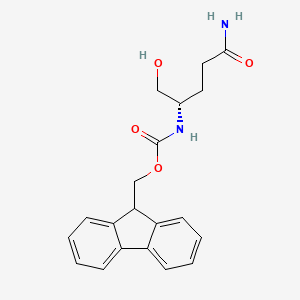

Fmoc-L-glutaminol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c21-19(24)10-9-13(11-23)22-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,23H,9-12H2,(H2,21,24)(H,22,25)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFBQRPCTZMXRU-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-L-glutaminol CAS number and molecular weight

CAS Number: 260450-77-9 | Molecular Weight: 354.40 g/mol

Executive Summary

Fmoc-L-glutaminol (N-(9-Fluorenylmethoxycarbonyl)-L-glutaminol) is a critical chiral building block in the synthesis of peptidomimetics, specifically for introducing reduced amide isosteres (

This guide details the physicochemical identity, synthesis protocols, and handling requirements for this compound, designed for researchers requiring high-purity integration of this moiety into drug discovery workflows.

Part 1: Physicochemical Identity

The following data characterizes the specific L-isomer of the alcohol derivative. Researchers must distinguish this from the side-chain protected variants (e.g., Fmoc-Gln(Trt)-ol) often used to prevent side-chain dehydration during activation.

| Property | Specification |

| IUPAC Name | (9H-fluoren-9-yl)methyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate |

| Common Name | This compound; Fmoc-Gln-ol |

| CAS Number | 260450-77-9 (Unprotected side chain) |

| Molecular Formula | |

| Molecular Weight | 354.40 g/mol |

| Exact Mass | 354.158 Da |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa | ~14-15 (Alcohol), Amide side chain remains neutral |

| Appearance | White to off-white powder |

SMILES String: NC(=O)CCNC(=O)OCC1C2=CC=CC=2C3=CC=CC=31

Part 2: Synthetic Utility & Mechanism

Peptide Backbone Engineering

This compound is primarily used to synthesize peptide aldehydes and peptide isoteres . By oxidizing the alcohol to an aldehyde after coupling, researchers can generate transition-state inhibitors that covalently trap serine or cysteine proteases.

Reduced Amide Bond Formation

The alcohol group serves as a precursor for the reductive amination reaction. When converted to an aldehyde and reacted with the N-terminus of the next amino acid, it forms a secondary amine (

-

Increases Resistance: The bond is resistant to proteolytic cleavage.

-

Alters Hydrogen Bonding: The amine acts as a H-bond donor/acceptor different from the planar amide bond.

-

Enhances Flexibility: Removes the rigidity of the amide resonance.

Part 3: Synthesis Protocol (Mixed Anhydride Reduction)

Context: Direct reduction of Fmoc-amino acids requires careful selection of reagents to prevent the removal of the base-labile Fmoc group. The Mixed Anhydride Method (via Isobutyl Chloroformate) followed by Sodium Borohydride reduction is the industry standard for maintaining enantiomeric purity and Fmoc integrity [1, 2].

Reagents Required[3][8][9][10][11][12]

-

Isobutyl Chloroformate (IBCF)[3]

-

N-Methylmorpholine (NMM)

-

Sodium Borohydride (NaBH

) -

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

Step-by-Step Workflow

-

Activation:

-

Dissolve 10 mmol of Fmoc-Gln-OH in 50 mL of anhydrous THF.

-

Cool the solution to -15°C (Ice/Salt bath) to suppress racemization.

-

Add 10 mmol of NMM (base) followed dropwise by 10 mmol of IBCF.

-

Mechanism:[4] This forms the mixed anhydride intermediate. Stir for 15 minutes.

-

-

Reduction:

-

Critical Step: Filter off the precipitated NMM

HCl salt rapidly (cold filtration) to prevent interference, or proceed directly if using a biphasic system. -

Add 25 mmol of NaBH

dissolved in minimal water (or methanol) dropwise to the mixed anhydride solution at -15°C. -

Note: The evolution of hydrogen gas will be vigorous.

-

-

Quenching & Workup:

-

Monitor via TLC (Ethyl Acetate/Hexane).

-

Once complete (~30-60 min), quench with 1M KHSO

(acidic quench neutralizes borohydride and prevents Fmoc cleavage). -

Evaporate THF, extract with Ethyl Acetate, wash with brine, and dry over Na

SO

-

-

Purification:

-

Recrystallize from EtOAc/Hexane or purify via flash column chromatography.

-

Synthesis Pathway Visualization

Caption: Figure 1. Synthesis of this compound via Mixed Anhydride Reduction. Strict temperature control is required to prevent side-chain dehydration.

Part 4: Handling and Storage

Stability Profile

-

Hygroscopic Nature: The primary alcohol and amide side chain make the molecule hygroscopic. It must be stored in a desiccator.

-

Fmoc Lability: Avoid contact with secondary amines (Piperidine, Morpholine) or strong bases, which will cleave the N-terminal protection.

-

Side Chain: The glutamine side chain (

) is susceptible to deamidation under strongly acidic conditions or dehydration to a nitrile under strong activation conditions.

Storage Protocol

-

Temperature: -20°C for long-term storage; 2-8°C for active use.

-

Atmosphere: Store under Argon or Nitrogen.

-

Solvent Reconstitution: Reconstitute in DMF or DMSO immediately prior to use. Do not store in solution for >24 hours.

References

-

Rodriguez, M., et al. (1991). A Simple and Mild Method for the Reduction of N-Protected Amino Acids to Amino Alcohols.[5] Tetrahedron Letters, 32(7), 923-926.

-

PubChem Compound Summary. (2025). This compound (CID 51340622).[6] National Center for Biotechnology Information.

-

Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-aldehydes from Alpha-Amino Acids. Synthesis, 1983(8), 676-678.

Sources

- 1. N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-glutamine | C20H20N2O5 | CID 2724775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C20H22N2O4 | CID 51340622 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Handling of Fmoc-L-Glutaminol

This guide details the solubility profile, physicochemical properties, and handling protocols for Fmoc-L-glutaminol , a specialized amino alcohol building block used in peptide synthesis and medicinal chemistry.

CAS Number: 260450-77-9 Molecular Formula: C₂₀H₂₂N₂O₄ Molecular Weight: 354.40 g/mol IUPAC Name: (9H-fluoren-9-yl)methyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate[][]

Executive Summary

This compound is the reduced alcohol derivative of Fmoc-L-glutamine. Unlike its carboxylic acid counterpart used in standard Solid Phase Peptide Synthesis (SPPS), the glutaminol form possesses a primary hydroxyl group (-CH₂OH) at the C-terminus. This structural modification alters its solubility profile by removing the ionizable carboxyl proton, making it less acidic but retaining significant polarity due to the glutamine side-chain amide (-CONH₂).

This guide provides a validated solubility matrix and handling protocols to ensure stability during stock preparation and experimental application.

Physicochemical Profile & Solubility Mechanism[3][4][5]

To predict and manipulate the solubility of this compound, one must understand the competition between its three functional domains:

-

Fmoc Group (Hydrophobic/Aromatic): Drives solubility in organic solvents (DCM, EtOAc) and insolubility in water.

-

Glutamine Side Chain (Polar/Amide): Contains a primary amide capable of strong Hydrogen Bonding (donor and acceptor). This moiety promotes aggregation and requires polar aprotic solvents (DMSO, DMF) to solvate effectively.

-

C-Terminal Alcohol (Polar/Protic): Increases solubility in alcohols (MeOH, EtOH) compared to the free acid form, but less so than fully protected hydrophobic derivatives.

Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the compound's structural interactions.

Figure 1: Solvent selection logic based on this compound functional group interactions.

Solvent Compatibility Matrix

The table below categorizes solvents by their efficacy for dissolving this compound. Data is synthesized from physicochemical properties of Fmoc-amino alcohols and specific CAS data.

| Solvent Class | Solvent | Solubility Rating | Max Conc. (Est.)[3][4] | Application Notes |

| Polar Aprotic | DMSO | Excellent | >100 mg/mL | Recommended for Stock. Breaks side-chain aggregation. |

| Polar Aprotic | DMF | Excellent | >100 mg/mL | Standard for reactions. Warning: Amine impurities in aged DMF can cleave Fmoc.[3] |

| Polar Aprotic | NMP | Good | ~50-80 mg/mL | Alternative to DMF; higher boiling point. |

| Chlorinated | DCM | Moderate | 10-50 mg/mL | Soluble, but may gel at high concentrations due to H-bonding. |

| Alcohols | Methanol | Moderate | 10-30 mg/mL | Good for transfers; solubility increases significantly with heat. |

| Alcohols | Ethanol/IPA | Low/Mod | <10 mg/mL | Often used as a crystallization solvent (soluble hot, insoluble cold). |

| Non-Polar | Water | Insoluble | <0.1 mg/mL | Fmoc group prevents aqueous solubility. |

| Ethers | Diethyl Ether | Insoluble | N/A | Used to precipitate the compound from DCM/DMSO. |

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution

Objective: Create a stable, high-concentration stock for biological assays or synthesis.

-

Calculate Mass:

-

Target Volume: 10 mL

-

Target Concentration: 50 mM

-

MW: 354.4 g/mol

-

Required Mass:

(177.2 mg).

-

-

Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).

-

Why? DMSO prevents aggregation of the glutamine side chain and is bacteriostatic.

-

-

Dissolution:

-

Weigh 177.2 mg of this compound into a glass vial.

-

Add 5 mL of DMSO. Vortex for 30 seconds.

-

If particles persist, sonicate at 30-40°C for 5 minutes.

-

Add remaining DMSO to reach 10 mL volume.

-

-

Storage: Aliquot into amber vials. Store at -20°C. Stable for 6-12 months.

Protocol B: Solvent Exchange / Precipitation

Objective: Recover solid this compound from a reaction mixture (e.g., DCM).

-

Concentrate the DCM reaction mixture to a minimal volume (syrup-like consistency) using a rotary evaporator (< 40°C).

-

Add Cold Diethyl Ether or Hexane (10x volume relative to residue) dropwise while stirring.

-

A white precipitate should form.

-

Filter the solid and wash with cold ether to remove organic impurities.

-

Dry under high vacuum.

Critical Stability & Troubleshooting

Fmoc Cleavage Risk

The Fmoc group is base-labile.[4]

-

Avoid: Primary/Secondary amines (Piperidine, Morpholine) unless intentional deprotection is desired.

-

Caution with DMF: DMF decomposes over time to produce dimethylamine, which can slowly remove the Fmoc group.[3] Always use fresh or high-grade (amine-free) DMF.

Aggregation (Gelation)

The amide side chain (-CONH₂) can cause the compound to form a gel in non-polar solvents like DCM or Toluene.

-

Solution: Add a small amount (1-5%) of a polar disrupting agent like Methanol or DMF to the non-polar solvent to break the hydrogen bond network.

Hygroscopicity

While less hygroscopic than the free acid, the alcohol form can absorb moisture.

-

Impact: Water in the solid can hydrolyze sensitive activated esters if used in subsequent steps.

-

Mitigation: Store in a desiccator.

References

-

PubChem. (n.d.). This compound (Compound).[][][5][6] National Library of Medicine. Retrieved February 4, 2026, from [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. (Foundational text on Fmoc-amino acid solubility and handling).

Sources

A Technical Guide to Research-Grade Fmoc-L-glutaminol: Sourcing, Synthesis, and Application in Advanced Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-glutaminol, a derivative of the proteinogenic amino acid glutamine, is a specialized building block increasingly employed in the synthesis of modified peptides and peptidomimetics for therapeutic and research applications. This guide provides an in-depth analysis of research-grade this compound, covering its chemical properties, reliable sourcing from various suppliers, and a comparative analysis of pricing. Furthermore, it delves into the synthetic rationale for its preparation and outlines detailed protocols for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS). The unique structural and functional implications of integrating this amino alcohol are explored, particularly in the context of developing enzyme inhibitors and enhancing the proteolytic stability of peptide-based drug candidates.

Introduction: The Rationale for this compound in Peptide Science

In the realm of peptide-based drug discovery, the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation and poor bioavailability, have driven the exploration of non-natural amino acid analogues. This compound, characterized by the reduction of the C-terminal carboxylic acid to a primary alcohol, represents a strategic modification to overcome these challenges. The replacement of the carboxyl group with a hydroxyl group can introduce significant changes to the peptide's conformational properties, hydrogen bonding capabilities, and overall polarity.[1] This alteration can lead to the development of peptidomimetics with improved stability and novel biological activities.[2]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its base-lability which allows for mild deprotection conditions, preserving the integrity of sensitive peptide sequences.[3] The application of this established protecting group strategy to L-glutaminol makes it a readily integrable component in standard Fmoc-SPPS protocols.

This guide serves as a comprehensive resource for researchers seeking to utilize this compound, providing critical information on sourcing, purity considerations, and practical application in the synthesis of advanced peptide architectures.

Sourcing and Procurement of Research-Grade this compound

The availability of high-purity this compound is crucial for the successful synthesis of well-defined peptide analogues. While not as commonly stocked as its carboxylic acid counterpart, Fmoc-L-glutamine, several reputable suppliers cater to the research and drug development community.

Key Suppliers and Pricing Analysis

A survey of the market indicates a select number of specialized chemical suppliers offering research-grade this compound. The pricing is typically higher than that of standard Fmoc-amino acids, reflecting its more complex synthesis and niche demand.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| ChemPep | 200703 | Not Specified | 1 g, 5 g | $129.00 (1g), $324.00 (5g)[4] |

| Aapptec Peptides | DFQ101 | Not Specified | 1 g, 5 g | From $120.00[5] |

| Chem-Impex | 31393 | ≥ 98% (NMR) | 1 g, 5 g, 25 g | Inquire for pricing |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability, especially for bulk quantities.

Critical Considerations for Procurement: Purity and Characterization

For research and drug development purposes, the purity of this compound is paramount to avoid the introduction of impurities that can complicate peptide synthesis and purification. When selecting a supplier, researchers should demand a Certificate of Analysis (CoA) that provides detailed information on the compound's purity and the analytical methods used for its determination.

Key analytical techniques for characterizing the purity of this compound include:

-

High-Performance Liquid Chromatography (HPLC): To assess the presence of impurities.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or synthetic byproducts.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[8][9]

Ensuring a high degree of purity (typically ≥98%) is essential for reproducible and reliable results in peptide synthesis.[7]

The Chemistry of this compound: Synthesis and Properties

Understanding the synthesis of this compound provides valuable insights into potential impurities and informs its effective application.

Synthetic Pathway: From Fmoc-L-glutamine to this compound

The most common and direct route to this compound involves the reduction of the carboxylic acid moiety of Fmoc-L-glutamine.

Protocol for the Incorporation of this compound

Materials:

-

This compound

-

Resin-bound peptide with a free N-terminal amine

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIPEA or NMM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (e.g., DMF, DCM, Methanol)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with the deprotection solution to remove the N-terminal Fmoc group from the peptide chain. [10]This is typically done in two steps of 5-10 minutes each.

-

Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts.

-

Activation of this compound: In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) in a minimal amount of DMF. Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino alcohol) and the base (e.g., DIPEA, 2 equivalents). Allow the activation to proceed for a few minutes.

-

Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Chain Elongation: Repeat the deprotection and coupling steps to add subsequent amino acids to the peptide chain.

Advanced Applications in Drug Development

The incorporation of this compound can impart unique properties to peptides, making it a valuable tool in the design of novel therapeutics.

Development of Enzyme Inhibitors

The structural similarity of L-glutaminol to L-glutamine allows peptides containing this residue to potentially interact with the active sites of enzymes that process glutamine or glutamate. [11][12]The replacement of the carboxylate with a hydroxyl group can alter the binding affinity and may lead to inhibitory activity. This strategy is particularly relevant in the development of inhibitors for proteases and glutaminases, which are implicated in various diseases, including cancer. [11][12]

Enhancing Proteolytic Stability

The amide bond is the primary site of cleavage by proteases. By introducing a reduced amide bond mimic, as is the case with the incorporation of an amino alcohol, the resulting peptide can exhibit enhanced resistance to proteolytic degradation. [1]This increased stability is a critical attribute for improving the in vivo half-life and therapeutic efficacy of peptide-based drugs.

Conclusion

This compound is a specialized yet powerful building block for the synthesis of modified peptides with enhanced therapeutic potential. Its ability to introduce a hydroxyl group in place of a carboxylic acid offers a strategic approach to modulate the biological and pharmacological properties of peptides. While the sourcing of high-purity this compound requires careful consideration of a select group of suppliers, its integration into standard Fmoc-SPPS protocols is straightforward. As the demand for more stable and potent peptide-based drugs continues to grow, the utilization of unique building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

-

Carl ROTH. Fmoc-L-Glutamine, 5 g - Amino Acid Derivatives. [Link]

-

Carl ROTH. Fmoc-L-Glutamine-(Trityl), 5 g. [Link]

-

Aapptec Peptides. Fmoc-Glutaminol. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Tao, K., Levin, A., Adler-Abramovich, L., & Gazit, E. (2016). Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials. Chemical Society Reviews, 45(14), 3935–3953. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Nature protocols, 2(12), 3247–3256. [Link]

-

Schwans, J. P., Tork, M. A., & Gonzalez, A. A. (2016). Evaluating Fmoc-amino acids as selective inhibitors of butyrylcholinesterase. Amino acids, 48(10), 2471–2477. [Link]

-

Patil, S., & Deshpande, A. (2016). Determination of L-Glutamine by HPLC : Alternate method to USP method for chromatographic purity and assay. ResearchGate. [Link]

- CN1264810C - Process for synthesis of L-glutamine - Google P

-

PubChem. This compound. [Link]

-

Wiśniewski, K., & Głowacka, I. E. (2014). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Methods in molecular biology (Clifton, N.J.), 1184, 135–156. [Link]

-

Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104–122). Academic Press. [Link]

-

Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. [Link]

-

Wang, L., et al. (2019). Overview of the Development of Glutaminase Inhibitors: Achievements and Future Directions. Journal of medicinal chemistry, 62(5), 2249-2266. [Link]

-

ResearchGate. Overview of the Development of Glutaminase Inhibitors: Achievements and Future Directions. [Link]

-

ResearchGate. Schematic overview of Fmoc solid-phase peptide synthesis (SPPS). [Link]

-

Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino acids, 46(11), 2557–2566. [Link]

-

Semantic Scholar. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. [Link]

-

MDPI. Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. [Link]

-

Witting, K., et al. (2009). Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length. Molecules (Basel, Switzerland), 14(3), 1129–1142. [Link]

-

Frontiers. Inhibition of carbohydrate digestive enzymes by a complementary essential oil blend: in silico and mixture design approaches. [Link]

-

ResearchGate. Predicting the Success of Fmoc-Based Peptide Synthesis. [Link]

-

Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–296. [Link]

Sources

- 1. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Overview of the Development of Glutaminase Inhibitors: Achievements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides with C-Terminal L-Glutaminol using Fmoc Chemistry

Introduction: The Significance of C-Terminal Amino Alcohols in Peptide Science

The functional landscape of peptides is vastly expanded by the introduction of modifications at their C-terminus. Replacing the terminal carboxylic acid with an amino alcohol, such as L-glutaminol, can profoundly impact a peptide's biological activity, stability, and pharmacokinetic properties.[1][2] These modifications can alter hydrogen bonding patterns, reduce susceptibility to carboxypeptidases, and modulate receptor interactions, making them a valuable tool for drug development professionals.[1][2] This guide provides a comprehensive protocol for the incorporation of Fmoc-L-glutaminol onto a solid support and the subsequent elongation of the peptide chain using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The core of SPPS lies in its cyclical nature: the sequential addition of amino acids to a growing chain anchored to an insoluble resin.[3][4][5] This methodology simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[4][5] The use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is a cornerstone of modern SPPS, offering mild deprotection conditions that preserve acid-sensitive side-chain protecting groups.[3][6][7]

This document will provide researchers, scientists, and drug development professionals with a detailed, step-by-step guide to successfully synthesize peptides featuring a C-terminal L-glutaminol, addressing the unique challenges and considerations this modification entails.

I. Foundational Principles and Strategic Choices

A. The Logic of Resin Selection for C-Terminal Alcohols

The choice of solid support is critical for the successful synthesis of peptides with C-terminal alcohols. Unlike standard peptide acids which are typically anchored via an ester linkage to resins like Wang or Merrifield, amino alcohols require a different anchoring strategy. The hydroxyl group of the amino alcohol is the point of attachment to the resin. For this purpose, highly acid-sensitive resins are preferred to ensure that the final peptide alcohol can be cleaved under mild conditions that do not compromise the integrity of the peptide or its side-chain protecting groups.

The 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice for this application.[8][9][10] The key advantages of 2-CTC resin are:

-

Mild Cleavage Conditions: Peptides can be cleaved from 2-CTC resin using a weak acid solution, such as acetic acid in trifluoroethanol (TFE) and dichloromethane (DCM), which leaves common tert-butyl-based side-chain protecting groups intact.[8][9][10]

-

Suppression of Racemization: The bulky trityl group helps to prevent racemization of the C-terminal residue during anchoring and subsequent synthesis cycles.

-

Prevention of Side Reactions: The mild cleavage conditions minimize the formation of by-products that can arise from the attack of carbocations on sensitive residues like tryptophan, methionine, and tyrosine.[8][9][10]

B. Orthogonal Protection Scheme: The Fmoc/tBu Strategy

The Fmoc/tBu strategy is the most widely adopted orthogonal protection scheme in SPPS.[5][11] This strategy relies on the differential stability of the protecting groups to acid and base:

-

α-Amino Protection (Temporary): The Fmoc group is removed at the beginning of each cycle with a secondary amine base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[6][12]

-

Side-Chain Protection (Permanent): Acid-labile protecting groups, most commonly derived from tert-butanol (e.g., tBu, Boc, Trt), are used to protect reactive side chains. These groups are stable to the basic conditions of Fmoc deprotection and are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[5][6]

This orthogonality ensures that the peptide chain is elongated in a controlled, stepwise manner without premature deprotection of the side chains.[5]

II. Experimental Protocols

A. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB) | Peptide Synthesis Grade | Sigma-Aldrich, Novabiochem |

| This compound | Peptide Synthesis Grade | Chem-Impex, APExBIO |

| Fmoc-amino acids (with side-chain protection) | Peptide Synthesis Grade | Various |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various |

| Dichloromethane (DCM) | Anhydrous | Various |

| Piperidine | Reagent Grade | Various |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various |

| HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade | Various |

| Trifluoroacetic acid (TFA) | Reagent Grade | Various |

| Triisopropylsilane (TIS) | Reagent Grade | Various |

| Methanol (MeOH) | ACS Grade | Various |

Note: The quality of solvents, particularly DMF, is paramount. Ensure the use of amine-free DMF to prevent premature Fmoc deprotection.[12]

B. Workflow Overview

Caption: General workflow for the SPPS of a peptide with C-terminal L-glutaminol.

C. Step-by-Step Protocol

This initial step is critical as it establishes the foundation for the entire synthesis. The hydroxyl group of this compound is esterified to the 2-chlorotrityl resin.

-

Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 g, ~1.0-1.6 mmol/g substitution) in a reaction vessel. Swell the resin in anhydrous DCM (~10-15 mL/g) for 30-60 minutes with gentle agitation.[4]

-

Loading Solution Preparation: In a separate flask, dissolve this compound (0.8 equivalents relative to the resin's theoretical loading) in anhydrous DCM. Add DIPEA (2.0 equivalents relative to the this compound).

-

Anchoring to Resin: Drain the DCM from the swollen resin. Add the this compound/DIPEA solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[13]

-

Capping Unreacted Sites: To block any remaining reactive chlorotrityl sites, add methanol (0.8 mL/g of resin) to the reaction vessel and agitate for 30 minutes.[13]

-

Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

-

Drying and Substitution Level Determination: Dry the resin under high vacuum to a constant weight. The loading can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm.

Caption: Esterification of this compound onto 2-chlorotrityl chloride resin.

This cycle of deprotection and coupling is repeated for each amino acid in the desired sequence.[6][12]

-

Fmoc Deprotection:

-

Swell the this compound-loaded resin in DMF for 30 minutes.

-

Drain the DMF and add a solution of 20% piperidine in DMF.

-

Agitate for 5-10 minutes.[12]

-

Drain and repeat the piperidine treatment for another 10-15 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc adduct.[12]

-

Amino Acid Coupling:

-

In a separate tube, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent like HCTU (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 30-60 minutes. Coupling times may need to be extended for sterically hindered amino acids.[12]

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x). A small sample of the resin can be taken for a qualitative ninhydrin test to confirm the completion of the coupling reaction.

-

Repeat: Return to step 1 for the next amino acid in the sequence.

Caption: The iterative Fmoc-SPPS cycle for peptide chain elongation.

This final step liberates the peptide from the solid support and removes the side-chain protecting groups.

-

Final Fmoc Deprotection: Perform one final deprotection cycle (as described in section II.C.2, step 1) to remove the N-terminal Fmoc group.

-

Resin Washing and Drying: Wash the peptidyl-resin extensively with DMF, followed by DCM, and then methanol to shrink the resin beads.[14] Dry the resin thoroughly under high vacuum for at least 4 hours.[14]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K : TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5, v/v). The scavengers (water, phenol, thioanisole, TIS) are crucial for quenching the reactive carbocations generated during the cleavage of side-chain protecting groups, thus preventing side reactions with sensitive amino acids like tryptophan, methionine, and cysteine.[5][14]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) in a reaction vessel. Agitate at room temperature for 2-4 hours.

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold (0°C) diethyl ether.[15]

-

Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

-

-

Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

III. Troubleshooting and Key Considerations

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Loading of this compound | - Incomplete reaction. - Steric hindrance. - Impure reagents. | - Increase reaction time to 4 hours or overnight. - Ensure all reagents and solvents are anhydrous. |

| Incomplete Coupling (Positive Ninhydrin Test) | - Aggregation of peptide chains.[16][17] - Sterically hindered amino acids. - Insufficient activation. | - Double couple the problematic residue. - Use a stronger coupling reagent (e.g., HATU). - Use a lower substitution resin for long or hydrophobic peptides.[11] |

| Racemization | - Over-activation during coupling. - Base-catalyzed epimerization, especially for sensitive residues like Cys and His.[1] | - Minimize pre-activation time. - Use coupling additives like OxymaPure to suppress racemization.[18] - For sensitive C-terminal residues, 2-CTC resin is highly recommended. |

| Side Reactions during Cleavage | - Insufficient scavenging of carbocations. | - Ensure the use of an appropriate scavenger cocktail, especially for peptides containing Trp, Met, or Cys.[5][14] |

| Aspartimide Formation | - Repetitive piperidine treatment of Asp-containing sequences. | - Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH derivatives. - Use 1-2% DBU in DMF for Fmoc deprotection in sensitive sequences. |

IV. Conclusion

The synthesis of peptides with C-terminal amino alcohols like L-glutaminol is a powerful strategy for modulating the therapeutic properties of peptide-based drug candidates. By selecting an appropriate acid-sensitive resin such as 2-chlorotrityl chloride and employing the robust Fmoc/tBu orthogonal protection scheme, researchers can reliably produce these modified peptides. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists in the field, enabling the efficient and high-fidelity synthesis of these valuable molecules. Careful attention to reagent quality, reaction conditions, and monitoring of reaction completion are the keys to a successful synthesis.

V. References

-

Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved February 4, 2026, from

-

Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved February 4, 2026, from

-

Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols. Retrieved February 4, 2026, from

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved February 4, 2026, from

-

Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved February 4, 2026, from

-

MedchemExpress.com. (n.d.). Fmoc-L-glutamine | Amino Acid Derivative. Retrieved February 4, 2026, from

-

Peptideweb.com. (n.d.). Loading protocols. Retrieved February 4, 2026, from

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 4, 2026, from

-

ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved February 4, 2026, from

-

Custom Peptide Synthesis Projects. (2025, November 3). The Role of N-Fmoc-L-Glutamine in Custom Peptide Synthesis Projects. Retrieved February 4, 2026, from

-

National Institutes of Health. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved February 4, 2026, from

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 4, 2026, from

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved February 4, 2026, from

-

Chem-Impex. (n.d.). Fmoc-L-glutamine. Retrieved February 4, 2026, from

-

Royal Society of Chemistry. (2017, June 26). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Retrieved February 4, 2026, from

-

PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved February 4, 2026, from

-

National Institutes of Health. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved February 4, 2026, from

-

ResearchGate. (2025, August 6). 2-Chlorotrityl Chloride Resin—Studies on Anchoring of Fmoc-Amino Acids and Peptide Cleavage. Retrieved February 4, 2026, from

-

Wiley Online Library. (n.d.). 2-Chlorotrityl chloride resin. Retrieved February 4, 2026, from

-

AAPPTec. (n.d.). Cleavage from HMPA Resin. Retrieved February 4, 2026, from

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides | Request PDF. Retrieved February 4, 2026, from

-

Carl ROTH. (n.d.). Fmoc-L-Glutamine-(Trityl), 5 g. Retrieved February 4, 2026, from

-

Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved February 4, 2026, from

-

AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved February 4, 2026, from

-

ResearchGate. (2020, December 22). SPPS: peptide failure to elongate?. Retrieved February 4, 2026, from

-

APExBIO. (n.d.). Fmoc-L-glutamine - High-Purity Amino Acid Building Block. Retrieved February 4, 2026, from

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 4, 2026, from

-

Spiral. (n.d.). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Retrieved February 4, 2026, from

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved February 4, 2026, from

-

Google Patents. (n.d.). EP1447408A1 - Amino acid loaded trityl alcohol resins, method of production of amino acid loaded trityl alcohol resins and therapeutics produced therewith. Retrieved February 4, 2026, from

-

AAPPTec. (n.d.). Fmoc-Gln-OH [71989-20-3]. Retrieved February 4, 2026, from

-

CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved February 4, 2026, from

-

PubMed. (n.d.). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. Retrieved February 4, 2026, from

-

ResearchGate. (2025, August 6). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. Retrieved February 4, 2026, from

Sources

- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 10. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. peptideweb.com [peptideweb.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. peptide.com [peptide.com]

- 16. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. books.rsc.org [books.rsc.org]

Application Note: Cleavage and Deprotection of Peptides Containing Fmoc-L-Glutaminol

Abstract & Introduction

The incorporation of Fmoc-L-glutaminol (Fmoc-L-2-amino-5-hydroxy-pentanamide) into peptide sequences is primarily utilized to generate C-terminal peptide alcohols . Unlike standard peptide acids or amides, peptide alcohols exhibit distinct metabolic stability profiles and are critical intermediates in the synthesis of peptide aldehydes and protease inhibitors.

The core synthetic challenge lies in the C-terminal attachment . Standard ester linkages (Wang resin) or amide linkages (Rink Amide) are unsuitable because the C-terminus is a hydroxyl group, not a carboxylic acid. Therefore, the 2-Chlorotrityl Chloride (2-CTC) resin is the industry standard support. It reacts with the hydroxyl group of this compound to form an acid-labile trityl ether linkage .

This guide details the specific protocols for loading this compound, chain elongation, and the critical cleavage/deprotection steps required to release the free peptide alcohol while minimizing side reactions such as ether hydrolysis failure or cation re-alkylation.

Strategic Resin Selection: The 2-CTC Advantage

We utilize 2-Chlorotrityl Chloride (2-CTC) resin for three mechanistic reasons:

-

Direct Ether Formation: The trityl chloride reacts selectively with the primary alcohol of glutaminol under basic conditions (Pyridine) without requiring carboxyl activation, preventing racemization.

-

Steric Bulk: The bulky trityl group minimizes diketopiperazine (DKP) formation during the coupling of the second amino acid.

-

Tunable Cleavage: The trityl ether linkage is sufficiently acid-labile to be cleaved by Trifluoroacetic Acid (TFA), releasing the target alcohol.

Pre-Requisite: Reagent Preparation

-

This compound: Ensure high purity. If the side chain is unprotected (common), solubility in DCM may be poor; DMF is required.[1]

-

Resin: 2-CTC Resin (100-200 mesh, loading 1.0 - 1.6 mmol/g).

-

Solvents: Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).

Protocol A: Resin Loading (The Foundation)

Objective: Anchor this compound to the resin via a trityl ether bond.

Step-by-Step Methodology

-

Resin Swelling:

-

Coupling Solution Preparation:

-

Dissolve This compound (1.2 eq relative to resin loading) in dry DCM (10 mL).

-

Note: If the solution is cloudy (common due to the amide side chain), add dry DMF dropwise until clear.

-

Add Pyridine (2.5 eq). Do not use DIPEA for loading 2-CTC as it can cause premature hydrolysis of the chloride.

-

-

Loading Reaction:

-

End-Capping (Critical):

-

Washing:

-

Wash resin: 3x DCM, 3x DMF, 3x DCM.[6]

-

Protocol B: Chain Elongation

Proceed with standard Fmoc Solid Phase Peptide Synthesis (SPPS).

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Coupling: Standard HBTU/DIPEA or DIC/Oxyma cycles.

-

Side Chain Protection: If the sequence contains Glutamine (Gln) or Asparagine (Asn), Trityl (Trt) protection is recommended to prevent dehydration during activation steps.

Protocol C: Cleavage and Global Deprotection[8]

Objective: Simultaneously cleave the trityl ether linkage (releasing the C-terminal alcohol) and remove all side-chain protecting groups.

The Cleavage Cocktail Strategy

The cleavage of a trityl ether requires a high concentration of TFA. The generation of trityl cations (from the resin) and other protecting group cations (tBu, Pbf) presents a high risk of re-alkylation of the electron-rich glutaminol hydroxyl group or the Gln side chain.

Recommended Cocktail (Reagent B optimized):

| Component | Volume % | Function |

| TFA (Trifluoroacetic Acid) | 92.5% | Acidolysis of ether and protecting groups. |

| TIS (Triisopropylsilane) | 2.5% | Primary scavenger for trityl cations. |

| Water | 2.5% | Scavenger for tBu cations; hydrolysis. |

| DODT (2,2'-(Ethylenedioxy)diethanethiol) | 2.5% | Only if Cys/Met present. Prevents oxidation. |

If no Cys/Met are present, use TFA:TIS:H2O (95:2.5:2.5).

Execution Protocol

-

Preparation:

-

Wash the final peptidyl-resin with DCM (3x) to remove DMF (DMF is basic and neutralizes TFA).

-

Dry the resin under nitrogen flow for 10 minutes.

-

-

Reaction:

-

Add the Cleavage Cocktail (10-15 mL per gram of resin).

-

Agitate for 2.5 to 3 hours at room temperature.

-

Note: Ether linkages on 2-CTC are slightly more stable than ester linkages. A minimum of 2 hours is required to ensure quantitative release of the alcohol.

-

-

Precipitation:

-

Filter the resin to remove solid support. Collect the filtrate (containing the peptide).

-

Concentrate the filtrate to ~20% volume using a nitrogen stream (do not use heat).

-

Add cold Diethyl Ether (10x volume) to precipitate the peptide.

-

Centrifuge (3000 rpm, 5 min) and decant the supernatant.

-

Wash the pellet 2x with cold ether.

-

-

Lyophilization:

-

Dissolve the white pellet in Water/Acetonitrile (1:1) and lyophilize.

-

Visualization: Synthesis Workflow

Figure 1: Workflow for the synthesis of C-terminal peptide alcohols using this compound and 2-CTC resin.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Loading Yield | Moisture in 2-CTC resin.[9] | Dry resin in a desiccator over KOH overnight before use. Use fresh anhydrous DCM. |

| Incomplete Cleavage | Ether linkage stability. | Extend cleavage time to 4 hours. Ensure TIS is fresh. |

| Mass +242 Da (approx) | Trityl adduct on peptide. | Insufficient scavenging.[10] Increase TIS to 5% in the cleavage cocktail. |

| Insoluble Reagents | Fmoc-Gln-ol aggregation. | Use a DCM/DMF (1:1) mixture for the loading step. |

Validation (Self-Check)

-

Kaiser Test: Not applicable for the first step (hydroxyl loading). Use the Chloranil Test for secondary amines if checking intermediates, or rely on Resin Weight Gain after drying to calculate loading efficiency.

-

HPLC Analysis: Expect the peptide alcohol to elute slightly earlier than its C-terminal acid counterpart due to the loss of the acidic carbonyl.

References

- Barlos, K., et al. (1989). Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze. Tetrahedron Letters.

Sources

- 1. peptide.com [peptide.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. peptideweb.com [peptideweb.com]

- 7. peptide.com [peptide.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-L-Glutamine Derivatives

Welcome to the technical support guide for optimizing the incorporation of Fmoc-L-Glutamine derivatives in Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to overcome common challenges. Glutamine, while essential for the function of many peptides, presents unique difficulties during synthesis. This guide is structured to help you navigate these issues, ensuring high-purity, high-yield synthesis of your target peptide.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: I'm observing a significant deletion peak corresponding to the absence of Glutamine in my final peptide. What is causing this low coupling efficiency?

Answer: Low or failed coupling efficiency for glutamine is one of the most frequent challenges in SPPS. The root cause typically stems from two primary issues: side-chain dehydration and poor solubility of the building block.

-

Primary Cause 1: Side-Chain Dehydration to Nitrile The unprotected side-chain amide of glutamine is susceptible to a dehydration reaction during the carboxyl group activation step, especially when using carbodiimide-based reagents like DIC.[1][2] This irreversible reaction forms a cyano-derivative (β-cyanoalanine), which is incapable of coupling to the N-terminal amine of the peptide chain, resulting in a terminated sequence.

Solution: Utilize a Side-Chain Protected Glutamine Derivative. The most robust solution is to use an Fmoc-Gln derivative with a protecting group on the side-chain amide. The trityl (Trt) group is the industry standard and is highly recommended. Fmoc-Gln(Trt)-OH effectively shields the amide from side reactions during activation.[1][3] The bulky Trt group provides excellent steric protection and is cleanly removed during the final TFA cleavage step.[1][4]

-

Primary Cause 2: Poor Solubility The unprotected Fmoc-Gln-OH building block exhibits notoriously poor solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF).[1][5] Incomplete dissolution leads to a lower effective concentration of the amino acid available for coupling, resulting in an incomplete reaction.

Solution: Switch to Fmoc-Gln(Trt)-OH and Ensure High-Quality Solvents. Fmoc-Gln(Trt)-OH has significantly better solubility properties in DMF and N-Methyl-2-pyrrolidone (NMP) compared to its unprotected counterpart.[1][3] Additionally, always use high-purity, amine-free DMF, as impurities can interfere with the coupling process.[4][6]

-

Secondary Cause: Steric Hindrance As the peptide chain elongates, steric hindrance around the N-terminal amine can make coupling more difficult. This is especially true for sequences with bulky adjacent residues.

Solution: Employ a More Potent Coupling Reagent. If you are already using Fmoc-Gln(Trt)-OH and still see incomplete coupling, switching to a more powerful activating agent is advised. Uronium/aminium salt-based reagents are highly effective.

-

HCTU or HATU are excellent choices for overcoming steric hindrance and driving the reaction to completion quickly.[4][7][8]

-

COMU is another highly efficient reagent with the added benefits of forming the highly reactive Oxyma active ester and having better solubility and safety profiles compared to HOBt- or HOAt-based reagents.[2][9]

-

Question 2: My mass spectrometry data shows a peak at -17 Da from my expected product, especially when Glutamine is at the N-terminus. What is this side product?

Answer: This mass loss of 17 Da (NH₃) or 18 Da (H₂O) is characteristic of pyroglutamate formation. This occurs when the N-terminal glutamine's side-chain amide attacks its own α-amino group, forming a five-membered lactam ring and eliminating ammonia. This is a common side reaction, particularly under acidic or heated conditions.

Solutions:

-

Immediate Coupling After Deprotection: Do not leave the N-terminal Gln amine exposed for extended periods. After the Fmoc-deprotection step of the residue preceding Gln, proceed immediately to the coupling of the next amino acid.

-

Avoid Unnecessary Heating: While microwave energy can be beneficial for difficult couplings, excessive temperature can promote pyroglutamate formation.[10] Use controlled microwave protocols or perform the coupling at room temperature if this side reaction is prevalent.

-

Careful Choice of Coupling Reagents: While powerful, some coupling conditions can exacerbate this issue. If pyroglutamate formation is persistent, ensure that the base concentration is not excessively high.

Question 3: How can I confirm that my Glutamine coupling reaction has gone to completion before proceeding to the next cycle?

Answer: Monitoring the reaction is a critical self-validating step in any synthesis. The most common method is a qualitative test for the presence of free primary and secondary amines on the resin.

Solution: Perform a Ninhydrin (Kaiser) Test. After the coupling step is complete and the resin has been thoroughly washed, take a small sample of resin beads (a few dozen) and perform a ninhydrin test.

-

Negative Result (Yellow/Clear Beads): Indicates the absence of free amines, meaning the coupling was successful. You can proceed to the next Fmoc-deprotection step.

-

Positive Result (Dark Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, meaning the coupling is incomplete. In this case, a second coupling (a "double couple") is required. Simply repeat the coupling procedure with a fresh solution of activated Fmoc-Gln(Trt)-OH before moving on.

Frequently Asked Questions (FAQs)

Q: Is Fmoc-Gln(Trt)-OH always necessary? When can I use unprotected Fmoc-Gln-OH? A: For the highest probability of success and purity, Fmoc-Gln(Trt)-OH is strongly recommended for all applications. The risks of side reactions (dehydration) and poor solubility associated with unprotected Fmoc-Gln-OH are significant and can easily compromise a synthesis.[1][3] Using the protected version is a robust, preventative measure that saves significant time and resources in the long run by avoiding failed syntheses and difficult purifications.

Q: What is the best solvent for coupling Fmoc-Gln(Trt)-OH? A: High-purity DMF is the most commonly used and effective solvent.[6] N-Methyl-2-pyrrolidone (NMP) is also an excellent alternative, offering similar or sometimes superior solvating properties.[6] The key is to use a high-grade, anhydrous, and amine-free solvent.

Q: How long should the coupling reaction for Fmoc-Gln(Trt)-OH run? A: With modern uronium/aminium salt activators (HCTU, HATU, COMU), coupling is often complete within 15-30 minutes at room temperature.[4][7] For sterically hindered positions or if using a less reactive activator like DIC/Oxyma, extending the reaction time to 1-2 hours is a reasonable measure. Always confirm completion with a ninhydrin test.

Q: Can I use DIC/HOBt for coupling Fmoc-Gln(Trt)-OH? A: Yes, you can. The trityl protecting group on the side chain prevents the dehydration that is problematic when using DIC with unprotected glutamine.[1] However, DIC/HOBt (or its safer, more effective modern alternative, DIC/OxymaPure) is a less reactive system than uronium/aminium salts.[2] While it is a cost-effective option that minimizes racemization, it may require longer reaction times and is more likely to be incomplete in sterically demanding contexts.

Visualizations and Data

Diagrams

Caption: Mechanism of side-chain dehydration in unprotected Glutamine.

Caption: Recommended workflow for coupling Fmoc-Gln(Trt)-OH.

Data Tables

Table 1: Comparison of Common Coupling Reagents for Fmoc-Gln(Trt)-OH

| Reagent | Class | Relative Reactivity | Key Advantages | Considerations |

| HATU / HCTU | Aminium Salt | Very High | Fast reaction times, highly effective for sterically hindered couplings.[8] | Higher cost. HATU is based on the potentially explosive HOAt.[2] |

| COMU | Uronium Salt | Very High | Reactivity comparable to HATU, safer (non-explosive byproducts), excellent solubility.[2][9] | Higher cost than carbodiimides. |

| PyBOP | Phosphonium Salt | High | Efficient, rapid couplings with low racemization.[11] | Byproducts can be difficult to remove. |

| DIC / OxymaPure | Carbodiimide / Additive | Moderate | Cost-effective, very low risk of racemization, non-explosive additive.[2] | Slower reaction rates, may be less effective for difficult sequences. |

Detailed Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Gln(Trt)-OH using HCTU

This protocol assumes a synthesis scale of 0.1 mmol on a solid support resin. Adjust volumes and quantities accordingly.

Materials:

-

Peptide-resin with a free N-terminal amine (0.1 mmol)

-

Fmoc-Gln(Trt)-OH (244.3 mg, 0.4 mmol, 4 eq.)

-

HCTU (165.5 mg, 0.4 mmol, 4 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq.)

-

High-purity DMF

Procedure:

-

Resin Preparation: Ensure the resin has been fully deprotected (Fmoc group removed) and washed thoroughly with DMF (at least 5 times). Remove the final wash solvent.

-

Activation Solution Preparation:

-

In a separate vessel, dissolve Fmoc-Gln(Trt)-OH and HCTU in ~2 mL of DMF.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Add the DIPEA to the solution. The solution may change color (typically to yellow). This is the "activation" step. Do not let this solution sit for more than 5 minutes before adding it to the resin.

-

-

Coupling Reaction:

-

Add the entire activation solution to the reaction vessel containing the resin.

-

Agitate the mixture (using a shaker, bubbler, or mechanical stirrer) for 30-60 minutes at room temperature.

-

-

Washing:

-

Drain the reaction solution from the vessel.

-

Wash the resin thoroughly with DMF (5 x 2 mL) to remove excess reagents and byproducts.

-

-

Monitoring (Recommended):

-

Perform a ninhydrin test on a small sample of the resin to confirm the reaction has gone to completion (beads remain yellow).

-

If the test is positive (blue beads), perform a second coupling by repeating steps 2-4.

-

-

Continuation: If the coupling is complete, proceed with the Fmoc deprotection for the next cycle in your synthesis.

References

-

Advances in Fmoc solid-phase peptide synthesis. Coin, I., et al. (2007). Journal of Peptide Science. [Link]

-

Fmoc-Gln(Trt)-OH: A Key Intermediate for Peptide-Based Drug Development. (2026). PharmaCompass. [Link]

-

Optimizing Peptide Coupling: Key Techniques. (Date not available). T3P.com. [Link]

-

Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Liu, H., et al. (2022). Molecules. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab, UC Irvine. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. da Costa, E. A., et al. (2014). International Journal of Peptide Research and Therapeutics. [Link]

-

Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. Adachi, S., et al. (2023). The Journal of Organic Chemistry. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (Date not available). AAPPTEC. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (Date not available). AAPPTec. [Link]

-

SPPS Reagents Explained: A Complete Guide. (2025). CEM Corporation YouTube Channel. [Link]

-

Solubility of Fmoc- l -glutamic Acid in 14 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substances. Chen, X., et al. (2025). ResearchGate. [Link]

-

Dehydration versus deamination of N-terminal glutamine in collision-induced dissociation of protonated peptides. Harrison, A. G., et al. (2007). Journal of the American Society for Mass Spectrometry. [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. El-Faham, A., & Albericio, F. (2011). Organic Process Research & Development. [Link]

-

Ammonium ions improve the survival of glutamine-starved hybridoma cells. Ardawi, M. S., et al. (2016). Cell Death & Disease. [Link]

-

Thermal Cleavage of the Fmoc Protection Group. Sager, J., et al. (2014). CHIMIA. [Link]

-

Temperature dependence of molecular interactions involved in defining stability of Glutamine Binding Protein and its complex with L-Glutamine. D'Auria, S., et al. (2012). PLoS One. [Link]

-

Coupling Reagents. (Date not available). Aapptec Peptides. [Link]

-

Solvents for Solid Phase Peptide Synthesis. (Date not available). AAPPTec. [Link]

-

An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. G. M. J. (2015). Journal of The American Society for Mass Spectrometry. [Link]

-

Investigating the Specificity of the Dehydration and Cyclization Reactions in Engineered Lanthipeptides by Synechococcal SyncM. Hetzelt, N., et al. (2022). ACS Synthetic Biology. [Link]

-

Starve Cancer Cells of Glutamine: Break the Spell or Make a Hungry Monster? Matés, J. M., et al. (2019). Cancers. [Link]

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (Date not available). CEM Corporation. [Link]

-

Synthesis of electroactive glutamine building blocks for Fmoc‐SPPS. (2022). ResearchGate. [Link]

-

Pharmacological Vitamin C Treatment Impedes the Growth of Endogenous Glutamine-Dependent Cancers by Targeting Glutamine Synthetase. (2021). Frontiers in Oncology. [Link]

-

Thermal Cleavage of the Fmoc Protection Group. Sager, J., et al. (2014). CHIMIA. [Link]

-

Inhibition of glutamine metabolism increases sensitivity to plasma-activated medium-induced cytotoxicity. (2024). Free Radical Biology and Medicine. [Link]

-

Peptide bond formation. (Video). Khan Academy. [Link]

-

Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. (2008). American Laboratory. [Link]

-

Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells. (2016). Bio-protocol. [Link]

-

Mechanochemical coupling in synthetic polypeptides by modulation of an inverse temperature transition. Urry, D. W. (1992). Journal of the American Chemical Society. [Link]

-

The Leader Peptide Establishes Dehydration Order, Promotes Efficiency, and Ensures Fidelity During Lacticin 481 Biosynthesis. (2012). Journal of the American Chemical Society. [Link]

-

The role of sample–window coupling in shock temperature experiments. (2022). AIP Publishing. [Link]

-

Beyond Sugar: What Cancer Cells Need to Grow. (2019). Memorial Sloan Kettering Cancer Center. [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. [Link]

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (2019). ResearchGate. [Link]

-

Racemization during SPPS coupling step. (2021). ResearchGate. [Link]

Sources

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. bachem.com [bachem.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. americanlaboratory.com [americanlaboratory.com]

- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chimia.ch [chimia.ch]

- 11. peptide.com [peptide.com]

Aggregation of peptides containing Fmoc-L-glutaminol during synthesis

Topic: Troubleshooting Aggregation & Synthesis of Peptides Containing Fmoc-L-Glutaminol Audience: Senior Researchers & Process Chemists[1]

Introduction: The this compound Challenge

This compound (Fmoc-Gln-ol) is a reduced amino acid derivative used primarily to generate C-terminal alcohol peptides .[1] Unlike standard amino acids, the C-terminus is a hydroxyl group (

Integrating this moiety introduces two distinct physicochemical challenges:

-

Anchoring Difficulty: The hydroxyl group requires specific resin loading protocols (ether formation) distinct from standard esterification.[1]

-

Aggregation Propensity: Glutamine derivatives are notorious for inter-chain hydrogen bonding.[1] When combined with the loss of the C-terminal charge (acid

alcohol), the peptide's solubility drops drastically, promoting

This guide addresses these issues with mechanistic insights and field-proven protocols.

Module 1: The Mechanism of Aggregation

Understanding why your synthesis fails is the first step to fixing it. Peptides containing Glutaminol (and Glutamine) aggregate due to a "zipper effect."[1]

The Hydrogen Bond Network

The amide side chain of Glutamine (

Figure 1: The mechanistic pathway of aggregation in C-terminal alcohol peptides.

Module 2: Critical Troubleshooting Protocols

Issue 1: Low Loading of this compound to Resin

Symptom: Low UV substitution reading after the first step.[1]

Because this compound ends in a hydroxyl group, it cannot be coupled using standard HATU/DIC activation.[1] It must be anchored to 2-Chlorotrityl Chloride (2-CTC) resin via nucleophilic displacement.[1]

Optimized Loading Protocol:

-

Resin Selection: Use 2-Chlorotrityl Chloride Resin (100–200 mesh).[1][2] Do not use Wang resin (requires harsh conditions).[1]

-

Stoichiometry: Use 3.0 eq of this compound relative to resin substitution.

-

Solvent System: Dissolve amino alcohol in dry DCM (Dichloromethane).

-

Reaction: Agitate at room temperature for 2–4 hours.

-

Capping (Crucial): Add Methanol (MeOH) to the reaction mixture (1 mL per gram resin) and mix for 30 mins to cap unreacted chlorides.

| Parameter | Standard AA Loading | Fmoc-Gln-ol Loading |

| Linkage Type | Ester | Ether (Trityl-Ether) |

| Base | DIPEA | Pyridine |

| Solvent | DMF | DCM (Dry) |

| Risk | Racemization | Low Substitution |

Issue 2: Aggregation During Elongation

Symptom: Coupling efficiency drops after 5–8 residues; resin stops swelling.[1]

If the sequence aggregates, standard DMF washing is insufficient. You must disrupt the hydrogen bonds.[3]

The "Magic Mixture" Protocol: Replace standard DMF during the coupling and deprotection steps with one of the following chaotropic solvent systems:

-

Solvent Swap:

-

Chaotropic Salt Additives:

-

Add 0.1 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling solution.[1] These ions shield the dipole interactions of the amide backbone.

-

-

Microwave Assistance (If available):

-

Heat coupling steps to 75°C (except for Cys/His, keep at 50°C). Thermal energy overcomes the aggregation barrier.

-

Issue 3: Side-Chain Dehydration (Nitrile Formation)

Symptom: Mass spec shows -18 Da peak (Loss of H2O).[1]

The amide side chain of Glutamine (in Glutaminol) can dehydrate to a nitrile (

-

Prevention: Use Trityl (Trt) protection on the Glutamine side chain whenever possible (i.e., use Fmoc-Gln(Trt)-ol if commercially available, or synthesize it).[1]

-

Alternative: If using unprotected side chains, avoid strong bases during activation. Use HBTU/HOBt instead of carbodiimides alone, as HOBt suppresses dehydration.

Module 3: Advanced Workflow (Decision Tree)

Use this logic flow to determine the correct intervention for your synthesis.

Figure 2: Decision matrix for troubleshooting Fmoc-Gln-ol synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use Wang resin for this compound? A: It is not recommended.[1] Wang resin requires immobilization via a carbonate linker (using phosgene/CDI) or harsh acidic conditions that can degrade the alcohol. 2-Chlorotrityl Chloride (2-CTC) is the industry standard for C-terminal alcohols due to the mild ether formation and cleavage (1% TFA) conditions [1].[1]

Q: Why does my peptide precipitate after cleavage? A: C-terminal alcohol peptides are significantly more hydrophobic than their acid counterparts.[1] If your sequence is Gln-rich, it may be insoluble in water/acetonitrile.[1] Try dissolving the crude peptide in HFIP (Hexafluoroisopropanol) or acetic acid before purification.

Q: Can I use Pseudoprolines to stop aggregation in Gln-ol peptides? A: Yes, but only if your sequence contains Serine, Threonine, or Cysteine. You cannot replace Glutamine itself with a pseudoproline.[1] If no Ser/Thr is present, consider using Hmb (2-hydroxy-4-methoxybenzyl) backbone protection on Glycine or Alanine residues to disrupt hydrogen bonding [2].[1]

References

-

Biotage. (2023).[1] What do you do when your peptide synthesis fails? Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Fmoc-L-Glutaminol Side-Chain Protection

Topic: Side-chain protection strategies for Fmoc-L-glutaminol

Document ID: TSC-GLN-004 | Version: 2.1 | Status: Active

Introduction: The Glutaminol Challenge

This compound (Fmoc-Gln-ol) presents a dual-functionality challenge in organic synthesis and peptide mimetics. Unlike standard amino acids, it possesses a C-terminal primary alcohol (

Without adequate protection, this amide is prone to two catastrophic side reactions during activation or acidic treatment:

-

Dehydration: Conversion to a nitrile (

), typically driven by carbodiimides (DIC/DCC). -

Cyclization: Formation of pyroglutamate or glutarimide rings, leading to chain termination or sequence deletion.

This guide details the industry-standard protection strategies, specifically focusing on the Trityl (Trt) group, and provides troubleshooting protocols for synthesis and handling.

Module 1: The Gold Standard – Trityl (Trt) Protection

Why Trityl?

The Trityl (triphenylmethyl) group is the superior choice for this compound side-chain protection. It provides steric bulk that physically blocks cyclization and electronic stabilization that prevents dehydration.

| Feature | Trityl (Trt) Performance | Scientific Rationale |

| Acid Stability | Labile (TFA) | Cleaves in 95% TFA (standard global deprotection), ensuring it stays on during Fmoc removal (base). |

| Base Stability | Stable | Completely stable to 20% Piperidine/DMF (Fmoc removal conditions). |

| Solubility | Enhanced | The lipophilic trityl group significantly improves the solubility of Glutaminol in DCM and DMF, preventing aggregation common in amino alcohols. |

| Dehydration Risk | Negligible | Steric hindrance prevents the amide oxygen from reacting with activation agents (e.g., DIC, HATU). |

The Dehydration & Cyclization Trap

The following diagram illustrates the failure modes of unprotected Glutaminol side chains versus the stability provided by Trityl protection.

Figure 1: Mechanistic pathways of side-chain failure (Red) vs. Trityl stabilization (Green).

Module 2: Synthesis Protocol (Self-Validating)

Researchers often need to synthesize Fmoc-Gln(Trt)-ol from the commercially available acid, Fmoc-Gln(Trt)-OH. The reduction must preserve the acid-labile Trityl group.

Protocol: Mixed Anhydride Reduction

Objective: Convert Fmoc-Gln(Trt)-OH to Fmoc-Gln(Trt)-ol. Risk: Over-reduction or loss of Trt group if pH drops too low.

Reagents:

-

Starting Material: Fmoc-Gln(Trt)-OH (1.0 eq)

-

Activator: Isobutyl chloroformate (IBCF) (1.1 eq) / N-Methylmorpholine (NMM) (1.1 eq)

-

Reductant:

(2.5 eq) dissolved in water. -

Solvent: THF (anhydrous).

Step-by-Step Methodology:

-

Activation (Mixed Anhydride Formation):

-

Dissolve Fmoc-Gln(Trt)-OH in THF at

(ice/salt bath). -

Add NMM followed by dropwise addition of IBCF.

-

Validation Check: Stir for 20 mins. The mixture should become cloudy (precipitate of NMM·HCl). If clear, activation failed (check moisture).

-

-

Reduction:

-

Filter off the NMM·HCl precipitate (optional but recommended for purity).

-

Add aqueous

dropwise to the filtrate at -

CRITICAL: Gas evolution (

) will occur. Maintain temperature

-

-

Quench & Workup:

-

Quench with saturated

(mildly acidic, pH ~5-6). Do not use HCl , as strong acid will cleave the Trityl group. -

Extract with Ethyl Acetate. Wash with bicarbonate (removes unreacted acid) and brine.

-

-

Validation (QC):

-

TLC: Run in 5% MeOH/DCM. Product (

) should be distinct from starting acid ( -

Mass Spec: Look for Parent Ion

.-

Warning Signal: If you see

, you lost the Trityl group (Trt mass = 243).

-

-

Module 3: Troubleshooting & FAQs

Q1: I see a mass peak of [M-18] in my final peptide. What happened?

Diagnosis: Nitrile Formation. Cause: You likely used an unprotected Glutaminol or the Trityl group fell off during synthesis, exposing the amide to dehydration by carbodiimides (DIC/DCC). Solution:

-

Ensure you are using Fmoc-Gln(Trt)-ol .[1]

-